ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Ethyl 6-(tert-butyl)-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C25H30N2O4S2 and its molecular weight is 486.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A study by Narayana et al. (2006) elaborated on the synthesis of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives, exploring their potential as antimicrobial and anti-inflammatory agents. This research underlines the compound's utility in synthesizing biologically active molecules (Narayana et al., 2006).
Another study by Shipilovskikh et al. (2014) investigated the recyclization reactions of a similar compound in the presence of primary amines, showcasing the chemical versatility and reactivity of these benzothiophene derivatives in synthesizing novel organic structures (Shipilovskikh et al., 2014).
Spoorthy et al. (2021) synthesized and characterized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates from similar starting materials, highlighting the scaffold's potential in developing new chemical entities with antimicrobial properties (Spoorthy et al., 2021).
Properties
IUPAC Name |
ethyl 6-tert-butyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S2/c1-5-31-24(30)21-15-11-10-14(25(2,3)4)12-18(15)33-23(21)27-20(28)13-19-22(29)26-16-8-6-7-9-17(16)32-19/h6-9,14,19H,5,10-13H2,1-4H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIYWJWLKILPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)CC3C(=O)NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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